1-Acetylpyrrolidine-3-carboxylic Acid: Chemical Structure and Properties
1-Acetylpyrrolidine-3-carboxylic Acid: Chemical Structure and Properties
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary
1-Acetylpyrrolidine-3-carboxylic acid (CAS: 712270-40-1 for racemate) is a functionalized pyrrolidine derivative serving as a critical chiral building block in medicinal chemistry.[1] Structurally, it represents an N-acetylated
This compound is widely utilized in the synthesis of endothelin receptor antagonists and adrenomedullin-2 (AM2) receptor inhibitors . Its unique structural features—specifically the C3 chiral center and the presence of amide rotamers—make it a valuable tool for probing stereoelectronic effects in drug-target interactions.
Chemical Identity and Structural Analysis[2][3][4][5]
Nomenclature and Identifiers
The molecule exists as a racemate or as distinct enantiomers. Precise identification requires attention to the stereochemistry at the C3 position.
| Parameter | Data |
| IUPAC Name | 1-Acetylpyrrolidine-3-carboxylic acid |
| Common Name | N-Acetyl- |
| Molecular Formula | C |
| Molecular Weight | 157.17 g/mol |
| SMILES | CC(=O)N1CC(C1)C(=O)O |
| CAS (Racemic) | 712270-40-1 |
| CAS (3S-isomer) | 1693726-38-3 |
| CAS (3R-isomer) | 1693726-50-9 |
Structural Dynamics: Amide Rotamers
A defining feature of 1-acetylpyrrolidine-3-carboxylic acid is the restricted rotation around the N-C(O) amide bond.[1] This results in the existence of two distinct conformers (rotamers) in solution—cis and trans—which are observable via NMR spectroscopy.
-
Trans-Rotamer: The acetyl methyl group is trans to the C2 carbons of the ring (sterically favored in many solvents).
-
Cis-Rotamer: The acetyl methyl group is cis to the C2 carbons.[1]
This equilibrium is solvent-dependent and critical for interpreting NMR spectra, where signal doubling is often mistaken for impurities.
Caption: Equilibrium between cis and trans amide rotamers, a characteristic feature observable in solution-phase analysis.
Physicochemical Properties[3][10][11][12]
The physical state of 1-acetylpyrrolidine-3-carboxylic acid depends heavily on its purity and salt form.[1] While the hydrochloride salt is typically a solid, the free acid is often isolated as a viscous oil or low-melting solid.
| Property | Value / Description |
| Physical State | Colorless to pale yellow oil (Free Acid) / Solid (HCl salt) |
| Solubility | Soluble in water, methanol, DCM, DMSO; Sparingly soluble in hexanes. |
| Acidity (pKa) | ~3.8 – 4.2 (Predicted for -COOH) |
| LogP | ~ -0.5 to 0.1 (Low lipophilicity due to polarity) |
| H-Bond Donors | 1 (Carboxylic Acid OH) |
| H-Bond Acceptors | 3 (Amide O, Acid C=O, Acid OH) |
Technical Insight: The N-acetyl group reduces the basicity of the pyrrolidine nitrogen significantly compared to the free amine (pyrrolidine-3-carboxylic acid), making the molecule neutral at physiological pH except for the anionic carboxylate.[1]
Synthesis and Manufacturing
Synthetic Route
The most robust synthesis involves the selective N-acetylation of pyrrolidine-3-carboxylic acid.[1] This reaction is typically performed under Schotten-Baumann conditions or using acetic anhydride in pyridine to ensure complete conversion without racemization of the C3 center.[1]
Protocol (Laboratory Scale):
-
Starting Material: Dissolve pyrrolidine-3-carboxylic acid (or its HCl salt) in dry pyridine or DCM with excess base (TEA/DIPEA).[1]
-
Acetylation: Add acetic anhydride (1.2 - 2.0 eq) dropwise at 0°C under inert atmosphere (Argon/Nitrogen).
-
Reaction: Stir at room temperature for 2–5 hours. Monitor via TLC or LC-MS.[1]
-
Workup: Quench with water/saturated NaHCO
. Acidify aqueous layer to pH ~2 with HCl and extract into DCM or EtOAc. -
Purification: Dry organic layer over Na
SO , filter, and concentrate. The product is often pure enough for use; otherwise, purify via silica gel chromatography (MeOH/DCM gradient).
Caption: Standard synthetic pathway via N-acetylation of the pyrrolidine precursor.[1]
Applications in Drug Discovery[1][13][14]
Endothelin Receptor Antagonists
1-Acetylpyrrolidine-3-carboxylic acid is a documented intermediate in the synthesis of potent endothelin antagonists.[1] The pyrrolidine ring serves as a rigid scaffold that orients pharmacophores (such as benzodioxole and methoxyphenyl groups) in the precise spatial arrangement required to bind the Endothelin-A (ET
-
Mechanism: The scaffold restricts the conformational flexibility of the side chains, reducing the entropic penalty of binding.
-
Reference: Used in the synthesis of trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-acetylpyrrolidine-3-carboxylic acid derivatives [1].[1]
Adrenomedullin-2 (AM2) Inhibitors
Recent medicinal chemistry campaigns have utilized the (3S)-isomer as a core motif for developing inhibitors of the AM2 receptor, a target implicated in proliferative diseases like pancreatic cancer.[1] The acetyl group often acts as a handle for further functionalization or as a terminal cap to modulate metabolic stability [2].
Peptide Mimetics
As a
Analytical Characterization
NMR Spectroscopy
-
H NMR (D
O/CDCl ): Expect complex multiplets due to the ring protons and the presence of rotamers.-
Acetyl-CH
: Singlet ~2.0–2.1 ppm (often split into two unequal singlets due to rotamers). -
Ring Protons: Multiplets in the 2.0–4.0 ppm range. The C3-H (alpha to COOH) and C2/C5-H (alpha to N) will show distinct shifts for cis/trans conformers.[1]
-
- C NMR: Carbonyl signals for the amide (~170 ppm) and acid (~175 ppm) will be distinct. Carbon signals for the ring will likely appear as pairs.
Mass Spectrometry
-
Ionization: ESI (Electrospray Ionization) in Positive/Negative mode.
-
M+H: 158.17 m/z.
-
Fragmentation: Loss of the carboxyl group (-COOH) or the acetyl group (-COCH
) are common fragmentation pathways.[1]
Safety and Handling
-
Hazard Statements:
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially when using acetic anhydride or pyridine during synthesis.
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but hygroscopic forms (salts) should be stored under desiccant.
References
-
Endothelin Antagonists Patent: Winn, M. et al. "Endothelin Antagonists." US Patent 5,767,144. (1998).
-
AM2 Receptor Inhibitors: WO2018211275A1 - "Compounds." (2018).[4]
-
Chemical Identity (Racemate): BLD Pharm Product Data for CAS 712270-40-1.[5]
-
Chemical Identity (S-Isomer): ChemicalBook Product Data for CAS 1693726-38-3.
Sources
- 1. US5767144A - Endothelin antagonists - Google Patents [patents.google.com]
- 2. 3-(N-Acetyl-N-methylamino)pyrrolidine | C7H14N2O | CID 13041130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-acetyl-D-proline | C7H11NO3 | CID 719436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2018211275A1 - Compounds - Google Patents [patents.google.com]
- 5. 712270-40-1|1-Acetylpyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
